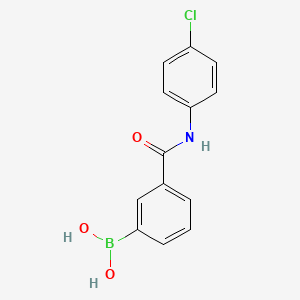
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
3-(4-Chlorophenyl)carbamoyl)phenyl)boronic acid, also known as CPB, is a boronic acid derivative that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of novel compounds, the modification of existing compounds, and the purification of compounds. CPB is known for its ability to form stable complexes with a variety of molecules, making it a useful tool in the synthesis of complex molecules.
Mecanismo De Acción
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is known for its ability to form stable complexes with a variety of molecules. This is due to the presence of the boronic acid moiety, which is able to form hydrogen bonds with the target molecule. The formation of these complexes is facilitated by the presence of the chlorinated phenyl carbamate, which increases the solubility of the boronic acid. The formation of these complexes is further enhanced by the presence of the boronate ester, which increases the stability of the complexes.
Efectos Bioquímicos Y Fisiológicos
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Furthermore, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has a number of advantages for lab experiments. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of novel compounds, the modification of existing compounds, and the purification of compounds. In addition, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is known for its ability to form stable complexes with a variety of molecules, making it a useful tool in the synthesis of complex molecules.
However, there are also some limitations to using (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid in lab experiments. It is a highly reactive compound, and it can react with a variety of other compounds, leading to unwanted side reactions. In addition, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is a toxic compound, and it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid. It could be used in the development of new pharmaceuticals, as well as in the synthesis of novel materials and nanomaterials. It could also be used to develop new methods for the synthesis of complex molecules. In addition, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid could be used to develop new methods for the purification of compounds. Finally, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid could be used to develop new methods for the modification of existing compounds.
Aplicaciones Científicas De Investigación
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid has a variety of scientific research applications. It has been used in the synthesis of novel compounds, the modification of existing compounds, and the purification of compounds. It has also been used in the synthesis of pharmaceuticals and other organic compounds. (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is used in the synthesis of nanomaterials, such as carbon nanotubes, nanowires, and nanorods.
Propiedades
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHSCCBYOWTUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656881 | |
| Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874288-31-0 | |
| Record name | {3-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



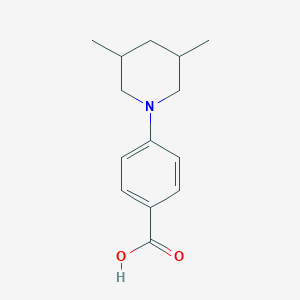
![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
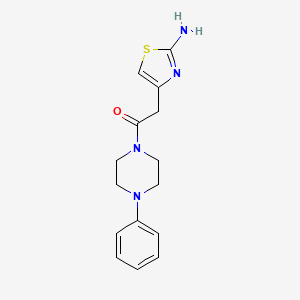
![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
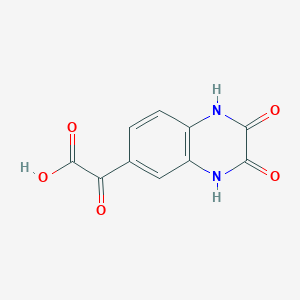
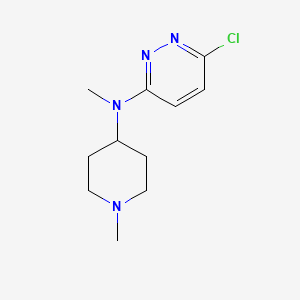
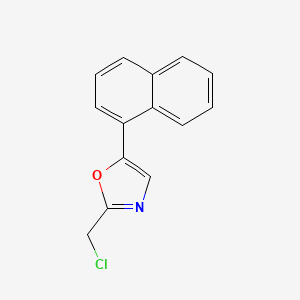
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
amine](/img/structure/B1486495.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)
![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)
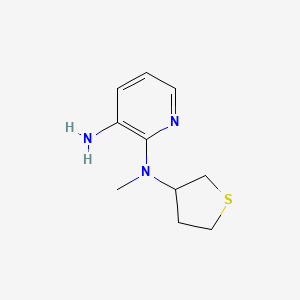
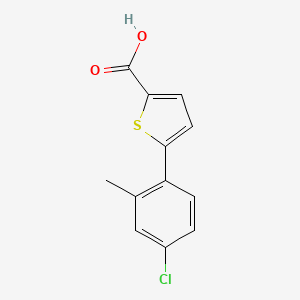
![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1486504.png)